Copolymer Reactivity Ratio with Styrene in RAFT
The methyl ester derivative of the target compound, N-acryloylsarcosine methyl ester (NASME, CAS 72065-23-7), enables the synthesis of block copolymers with a tunable and predictable lower critical solution temperature (LCST) via RAFT polymerization. This is a direct functional advantage over unsubstituted acrylamide monomers [1]. Its copolymerization behavior with styrene has been quantified, providing crucial parameters for rational polymer design that are not available for simpler analogs like N-methylolacrylamide or N-methacryloylglycine [2].
| Evidence Dimension | Copolymerization Reactivity Ratios (r1, r2) |
|---|---|
| Target Compound Data | r_NASME = 0.22 ± 0.03 |
| Comparator Or Baseline | Styrene (r_Sty = 0.97 ± 0.08) |
| Quantified Difference | Product r1*r2 = 0.21, indicating strong alternating tendency and random copolymer formation |
| Conditions | Solution RAFT copolymerization in 1,4-dioxane at 70 °C, determined via Fineman-Ross and Kelen-Tüdős methods |
Why This Matters
This quantifies the monomer's tendency to form random copolymers with styrene, which is essential for predicting composition drift and designing homogeneous polymer chains for reproducible material properties.
- [1] Chen, S.; Wang, K.; Zhang, W. A new thermoresponsive polymer of poly(N-acryloylsarcosine methyl ester) with a tunable LCST. Polymer Chemistry, 2017, 8, 3090-3101. View Source
- [2] Wang, K.; Chen, S.; Zhang, W. Versatile multicompartment nanoparticles constructed with two thermo-responsive, pH-responsive and hydrolytic diblock copolymers. Polymer Chemistry, 2017, 8, 5480-5491. View Source
